

## Olgotrelvir: A Dual-Action Antiviral Agent Targeting SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Core Compound Information**

**Olgotrelvir**, also known by its synonym STI-1558, is an investigational oral antiviral medication developed for the treatment of COVID-19. It is a prodrug that is converted in the body to its active form, AC1115.

IUPAC Name: (2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid.[1]

#### Synonyms:

- STI-1558
- Olgotrelvir sodium

#### **Mechanism of Action**

**Olgotrelvir** exhibits a dual mechanism of action, targeting both a viral and a host protease essential for the SARS-CoV-2 life cycle. This dual-action approach is designed to provide a robust antiviral effect and potentially reduce the likelihood of drug resistance.[1]

• Inhibition of SARS-CoV-2 Main Protease (Mpro): The active form of **Olgotrelvir**, AC1115, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral







enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and assembly. By blocking Mpro, **Olgotrelvir** effectively halts the viral replication cycle.[1]

• Inhibition of Human Cathepsin L (CTSL): **Olgotrelvir** also inhibits human cathepsin L, a host cell protease. Cathepsin L is involved in the entry of SARS-CoV-2 into host cells by facilitating the cleavage of the viral spike protein, a necessary step for viral fusion with the host cell membrane. By inhibiting cathepsin L, **Olgotrelvir** can block the virus from entering host cells.[1]

**Signaling Pathway and Mechanism of Action Diagram** 





Click to download full resolution via product page

Caption: Dual mechanism of Olgotrelvir targeting viral and host proteases.



**Quantitative Data** 

**In Vitro Inhibitory Activity** 

| Target Enzyme             | Compound | IC50    |
|---------------------------|----------|---------|
| SARS-CoV-2 Mpro (WA-1)    | AC1115   | 2.7 nM  |
| SARS-CoV-2 Mpro (Omicron) | AC1115   | 14.3 nM |
| Human Cathepsin L         | AC1115   | 27.4 pM |

Data sourced from Hilaris Publisher.

**Antiviral Activity in Cell Culture** 

| Cell Line                                                    | SARS-CoV-2<br>Variant | Compound | EC50    |
|--------------------------------------------------------------|-----------------------|----------|---------|
| Vero E6                                                      | WA-1                  | AC1115   | 1 μΜ    |
| Vero E6                                                      | Omicron BA.5          | AC1115   | 0.8 μΜ  |
| Differentiated Normal<br>Human Bronchial<br>Epithelial Cells | Omicron BA.5          | AC1115   | < 41 nM |

Data sourced from Hilaris Publisher.

## **Phase 3 Clinical Trial Efficacy Data**



| Endpoint                                                                             | Olgotrelvir<br>Group       | Placebo Group | Hazard Ratio<br>(95% CI) | p-value |
|--------------------------------------------------------------------------------------|----------------------------|---------------|--------------------------|---------|
| Time to Sustained Recovery of 11 COVID-19 Symptoms (mITT population)                 | -                          | -             | 1.29 (1.13 to<br>1.46)   | 0.0001  |
| Change in Viral<br>RNA Load at Day<br>4 (log10<br>copies/mL)                         | -0.8 (relative to placebo) | -             | -                        | <0.0001 |
| Time to Sustained Recovery in At- Risk Patients                                      | -                          | -             | 1.36 (1.04 to<br>1.77)   | 0.026   |
| Change in Viral<br>RNA Load in At-<br>Risk Patients at<br>Day 4 (log10<br>copies/mL) | -1.1 (relative to placebo) | -             | -                        | <0.0001 |

mITT: modified Intent-to-Treat. Data sourced from Hilaris Publisher and PubMed.[2]

**Phase 3 Clinical Trial Safety Data** 

| Adverse Event  | Olgotrelvir Group (%) | Placebo Group (%) |
|----------------|-----------------------|-------------------|
| Mild Skin Rash | 2.5                   | Not Reported      |
| Mild Nausea    | 1.3                   | Not Reported      |

No drug-related serious adverse events or deaths were reported. Data sourced from Hilaris Publisher.



# Experimental Protocols SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) substrate.

- 1. Reagents and Materials:
- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., DABCYL-KTSAVLQ\SGFRKME-EDANS)
- Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Test compound (AC1115) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader
- 2. Procedure:
- Prepare serial dilutions of the test compound (AC1115) in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add 2 μL of the diluted test compound to the wells of a 384-well plate. For the positive control (no inhibition), add 2 μL of assay buffer with DMSO. For the negative control (background), add 2 μL of assay buffer.
- Add 10  $\mu$ L of recombinant SARS-CoV-2 Mpro (final concentration ~0.5  $\mu$ M) to the wells containing the test compound and the positive control. Add 10  $\mu$ L of assay buffer to the negative control wells.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the enzymatic reaction by adding 8  $\mu$ L of the FRET substrate (final concentration ~20  $\mu$ M) to all wells.



- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm)
   every minute for 30 minutes at 37°C using a fluorescence plate reader.
- The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
- Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

#### **Human Cathepsin L Inhibition Assay (Fluorogenic)**

This protocol describes a typical method for assessing the inhibitory activity of compounds against human cathepsin L using a fluorogenic substrate.

- 1. Reagents and Materials:
- Recombinant human Cathepsin L
- Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
- Assay buffer: 100 mM sodium acetate (pH 5.5), 5 mM DTT, 1 mM EDTA
- Test compound (AC1115) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader
- 2. Procedure:
- Prepare serial dilutions of the test compound (AC1115) in DMSO and then in assay buffer.
- Add 5  $\mu$ L of the diluted test compound to the wells of a 384-well plate. Add 5  $\mu$ L of assay buffer with DMSO to the positive control wells.
- Add 10 μL of recombinant human Cathepsin L (final concentration ~1 nM) to the wells.



- Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.
- Start the reaction by adding 10  $\mu L$  of the fluorogenic substrate (final concentration ~20  $\mu M$ ) to all wells.
- Incubate the plate at 37°C for 30 minutes.
- Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) using a fluorescence plate reader.
- Calculate the percent inhibition for each concentration of the test compound.
- Determine the IC50 value by fitting the data to a dose-response curve.

#### **Antiviral Activity Assay in Vero E6 Cells**

This protocol outlines a general method for determining the antiviral efficacy of a compound against SARS-CoV-2 in a cell-based assay.

- 1. Reagents and Materials:
- Vero E6 cells
- SARS-CoV-2 virus stock
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics
- Test compound (AC1115)
- 96-well cell culture plates
- Reagents for quantifying viral RNA (qRT-PCR) or cytopathic effect (CPE).
- 2. Procedure:
- Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.



- Prepare serial dilutions of the test compound in DMEM with 2% FBS.
- Remove the culture medium from the cells and add the diluted test compound.
- Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
- Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
- Assess the antiviral activity by either:
  - qRT-PCR: Extract RNA from the cell supernatant and quantify the viral copy number.
  - CPE Assay: Observe the cells under a microscope and score the cytopathic effect.
- Calculate the percent inhibition of viral replication for each compound concentration.
- Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: High-level overview of the experimental workflow for **Olgotrelvir** evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olgotrelvir as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olgotrelvir: A Dual-Action Antiviral Agent Targeting SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#olgotrelvir-iupac-name-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com